N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049678-26-3
VCID: VC5765013
InChI: InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H
SMILES: CC(C)(C)NCC1=CC(=CC=C1)OC.Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.75

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride

CAS No.: 1049678-26-3

Cat. No.: VC5765013

Molecular Formula: C12H20ClNO

Molecular Weight: 229.75

* For research use only. Not for human or veterinary use.

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride - 1049678-26-3

Specification

CAS No. 1049678-26-3
Molecular Formula C12H20ClNO
Molecular Weight 229.75
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H
Standard InChI Key PSWBWKXIRPPVOI-UHFFFAOYSA-N
SMILES CC(C)(C)NCC1=CC(=CC=C1)OC.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride consists of a 3-methoxy-substituted benzyl group linked to a 2-methyl-2-propanamine moiety via a nitrogen atom, with a hydrochloride counterion. The methoxy group at the para position of the benzyl ring introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions . The tertiary amine structure contributes to its basicity, while the hydrochloride salt form improves aqueous solubility compared to the free base.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1049678-26-3
Molecular FormulaC12H20ClNO\text{C}_{12}\text{H}_{20}\text{ClNO}
Molecular Weight229.75 g/mol
IUPAC NameN-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine; hydrochloride
SMILESCC(C)(C)NCC1=CC(=CC=C1)OC.Cl
InChI KeyPSWBWKXIRPPVOI-UHFFFAOYSA-N
SolubilityNot publicly available

Spectroscopic Characterization

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride involves two primary steps:

  • Formation of the Free Base: Reacting 3-methoxybenzyl chloride with 2-methyl-2-propanamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization from ethanol or acetone to enhance purity.

A patent (WO1996002492A1) describes a related method for synthesizing benzylpropanamine derivatives, emphasizing the use of chiral resolving agents like (+)-camphorsulfonyl chloride to isolate enantiomers . For instance, recrystallization with (-)-dibenzoyl tartaric acid or (R)-(-)-mandelic acid yields enantiomerically enriched products .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization StrategiesSource
Alkylation3-Methoxybenzyl chloride, 2-methyl-2-propanamine, THF, refluxUse excess amine to drive reaction
Salt FormationHCl gas or concentrated HCl, ethanolSlow addition to avoid clumping
PurificationRecrystallization (ethanol/acetone)Gradient cooling to improve crystal quality

Analytical Validation

Quality control for this compound typically involves:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).

  • Melting Point Analysis: Expected range 180–190°C (decomposes).

  • Elemental Analysis: Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values.

Research Findings and Hypothetical Applications

Industrial and Synthetic Utility

  • Intermediate in Organic Synthesis: The compound’s stable hydrochloride form makes it a candidate for Friedel-Crafts alkylations or reductive aminations.

  • Chiral Resolution: Patent WO1996002492A1 highlights its potential as a precursor for enantioselective synthesis of pharmacologically active amines .

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Stability Data: Publicly available pharmacokinetic or thermodynamic data are absent.

  • Biological Activity Profiles: No in vitro or in vivo studies have been published to date.

Recommended Studies

  • Structure-Activity Relationships (SAR): Systematic modification of the methoxy and methyl groups to optimize bioactivity.

  • Process Chemistry: Scaling up synthesis using continuous-flow reactors to improve yield and reduce costs .

  • Target Identification: High-throughput screening against GPCRs or ion channels to identify therapeutic targets.

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